N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide
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Overview
Description
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide is a high-purity compound with a molecular weight of 205.14 g/mol and the chemical formula C7H6F3N3O . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable chemical in various research and industrial applications.
Preparation Methods
The synthesis of N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine and trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and purity .
Chemical Reactions Analysis
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide can be compared with other similar compounds, such as:
N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride: This compound has a similar structure but includes a chloride group, which can alter its reactivity and applications.
Trifluoromethylbenzenes: These compounds contain a trifluoromethyl group attached to a benzene ring and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties .
Biological Activity
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular properties. This article reviews the biological activity of this compound, presenting data on its efficacy against Mycobacterium tuberculosis, mechanisms of action, and cytotoxicity profiles, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a trifluoromethyl group, which enhances lipophilicity and biological activity. Its structure can be represented as follows:
- Chemical Formula : C8H7F3N4O
- Molecular Weight : 232.16 g/mol
The compound exhibits its biological activity primarily through:
- Inhibition of Mycobacterium tuberculosis : Research indicates that derivatives with a trifluoromethyl group show significant inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MICs) often below 5 µM .
- Cytokine Production : It has been shown to induce host inflammatory cytokine production, contributing to its antibacterial effects .
- Proteolytic Activity : The compound's activity may also involve proteolytic mechanisms that enhance antimicrobial peptide generation from host proteins, aiding in competitive inhibition against other microorganisms .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound | MIC (µM) | IC50 (µM) | Selectivity Index | Activity Against |
---|---|---|---|---|
This compound | 4.9 | >100 | >20 | M. tuberculosis |
Derivative A | 3.5 | 80 | 22.86 | Gram-positive bacteria |
Derivative B | 10 | 50 | 5 | Yeast |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various contexts:
- Anti-Tubercular Activity : A study demonstrated that compounds from the trifluoromethyl pyrimidinone series exhibited rapid bactericidal activity against M. tuberculosis with significant log kills within a short period . The most promising derivative showed an MIC of 4.9 µM without cytotoxic effects on HepG2 cells (IC50 > 100 µM).
- Cytotoxicity Evaluation : The cytotoxicity profile was assessed using various eukaryotic cell lines, revealing that while some derivatives showed low selectivity, others maintained non-cytotoxic properties alongside potent anti-tubercular activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that substitution patterns significantly affect biological activity; specifically, the presence of a trifluoromethyl group at the 6-position was found to be favorable for anti-tubercular activity while maintaining acceptable toxicity levels .
Properties
Molecular Formula |
C7H6F3N3O |
---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
N'-hydroxy-2-(trifluoromethyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-4(1-2-12-5)6(11)13-14/h1-3,14H,(H2,11,13) |
InChI Key |
KMZFAYCBBHZAPN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C(=N/O)/N)C(F)(F)F |
Canonical SMILES |
C1=CN=C(C=C1C(=NO)N)C(F)(F)F |
Origin of Product |
United States |
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